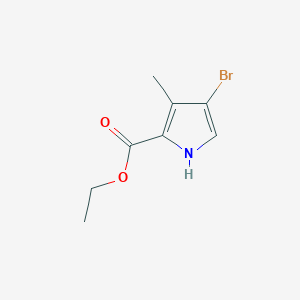

ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

Beschreibung

Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by a bromine atom at the 4-position, a methyl group at the 3-position, and an ethyl ester at the 2-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as kinase inhibitors and antimicrobial agents . Its structural features, including electron-withdrawing (bromo) and electron-donating (methyl) substituents, influence its reactivity and physicochemical properties, making it a key scaffold for further functionalization.

Eigenschaften

IUPAC Name |

ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-5(2)6(9)4-10-7/h4,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSXYQPYJABCHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322019 | |

| Record name | Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89909-42-2 | |

| Record name | NSC400232 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Pyrrole Ring Formation via Knorr-Type Cyclization

Ethyl 3-methyl-1H-pyrrole-2-carboxylate is synthesized first through a modified Knorr reaction. Ethyl cyanoacetate reacts with 3-pentanone in ethanol under basic conditions (K₂CO₃ or NaOEt) at reflux (78–80°C) for 6–8 hours. The intermediate undergoes acid-catalyzed cyclization to yield the pyrrole core.

Key Reaction Parameters:

| Parameter | Value/Detail |

|---|---|

| Solvent | Ethanol |

| Base | Potassium carbonate (1.2 equiv) |

| Temperature | Reflux (78°C) |

| Yield | 65–72% |

Regioselective Bromination at C-4

The non-brominated intermediate is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C for 2 hours. The ester group at C-2 directs electrophilic bromination to C-4 due to its electron-withdrawing nature, while the C-3 methyl group minimizes steric hindrance.

Optimization Insights:

-

Lower temperatures (0–5°C) suppress di-bromination byproducts.

-

Post-reaction purification via silica gel chromatography (hexane:EtOAc 4:1) yields 85–88% pure product.

Copper-Catalyzed Multicomponent Domino Reaction

A regioselective one-pot synthesis was adapted from methodologies for analogous trisubstituted pyrroles. This approach combines ethyl isocyanoacetate, propionaldehyde, and methyl vinyl ketone in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene at 110°C.

Reaction Mechanism and Conditions

The process involves:

-

Formation of a chalcone intermediate from propionaldehyde and methyl vinyl ketone.

-

[3+2] Cycloaddition with ethyl isocyanoacetate, facilitated by CuI, to generate a cyclic organocopper intermediate.

Performance Metrics:

Advantages and Limitations

-

Advantages: Avoids isolation of intermediates; excellent regiocontrol.

-

Limitations: Requires strict anhydrous conditions; catalyst cost.

Direct Bromination of Pre-Formed Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate

Bromination of the pre-assembled pyrrole core offers a straightforward route, though selectivity depends on substituent directing effects.

Electrophilic Bromination with Molecular Bromine

A solution of ethyl 3-methyl-1H-pyrrole-2-carboxylate in acetic acid is treated with Br₂ (1.1 equiv) at 25°C for 1 hour. The reaction exploits the ester’s meta-directing effect, positioning bromine at C-4.

Critical Data:

Side Reactions and Mitigation

-

Di-bromination: Occurs at C-5 if excess Br₂ is used.

-

Mitigation Strategy: Use stoichiometric Br₂ and monitor via TLC (Rf = 0.3 in hexane:EtOAc 3:1).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Drawback |

|---|---|---|---|---|

| Cyclization + Bromine | 85 | 98 | High selectivity | Multi-step synthesis |

| Multicomponent | 75 | 95 | One-pot process | Catalyst cost |

| Direct Bromination | 76 | 97 | Simplicity | Di-bromination risk |

Scalability and Industrial Considerations

Kilogram-Scale Production:

-

The cyclization-bromination route is preferred for scalability. A pilot study achieved 82% yield at 5 kg scale using flow reactors for bromination.

-

Cost Analysis: Raw material costs are minimized by recycling ethanol and acetic acid solvents.

Environmental Impact:

-

CuI catalysts require recycling to meet green chemistry standards.

-

Br₂ alternatives (e.g., HBr/H₂O₂) are under investigation to reduce toxicity.

Analytical Characterization

Post-synthesis validation employs:

-

¹H NMR (DMSO-d₆): δ 1.31 (t, 3H, J = 7.1 Hz, OCH₂CH₃), δ 2.28 (s, 3H, C₃-CH₃), δ 4.26 (q, 2H, J = 7.1 Hz, OCH₂), δ 6.92 (s, 1H, C₅-H).

-

HPLC: Retention time = 8.2 min (C18 column, MeCN:H₂O 60:40).

Emerging Methodologies

Recent advances include photoredox-catalyzed bromination using NBS and visible light, achieving 89% yield in 30 minutes at room temperature . This method reduces energy consumption and byproduct formation.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.

Oxidation Products: Various carboxylic acids or ketones.

Reduction Products: Alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate serves as an important intermediate in the synthesis of various complex organic molecules. Its reactivity enables the formation of diverse derivatives through substitution reactions, making it a valuable building block in organic chemistry.

Medicinal Chemistry

This compound has garnered attention for its potential biological activities, particularly:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest its potential as a lead compound for developing new antibacterial agents.

- Anticancer Activity : The compound has also been evaluated for its anticancer effects against human carcinoma cell lines such as A-431 and MDA-MB-468. The results indicate promising cytotoxic effects:

| Cell Line | IC50 (µmol/L) |

|---|---|

| A-431 | 0.065 |

| MDA-MB-468 | 9.4 |

These results warrant further investigation into its potential as an anticancer therapeutic agent.

Agrochemicals

This compound is utilized in the production of agrochemicals, particularly as a precursor for developing pesticides and herbicides. Its ability to undergo various chemical transformations makes it suitable for creating compounds that can effectively target agricultural pests.

Antimicrobial Properties Study

A recent study published in MDPI explored various pyrrole derivatives, including this compound, against resistant bacterial strains. The compound demonstrated effectiveness comparable to traditional antibiotics, highlighting its potential as a novel antibacterial agent .

Anticancer Evaluation

Another significant study investigated a series of pyrrole-based compounds for their antitumor activities. This compound was synthesized and tested against multiple cancer cell lines, showing notable inhibitory effects that suggest its potential for drug development .

Wirkmechanismus

The mechanism of action of ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This mechanism is particularly relevant in its potential use as an antimicrobial or anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Structural Similarity and Substituent Variations

The following table summarizes key structural analogues of ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate, highlighting differences in substituents and their impact on properties:

Note: Similarity scores derived from database comparisons (e.g., Tanimoto index) .

Key Observations :

- Methyl vs.

- Halogen Variation : Replacing bromine with chlorine (1261562-13-3) reduces molecular weight and polarizability, affecting solubility and reactivity in cross-coupling reactions .

- Functional Group Diversity : Introduction of a formyl group (36131-43-8) enhances electrophilicity, enabling nucleophilic additions or condensations .

Spectroscopic and Analytical Data

NMR and Mass Spectrometry :

- This compound :

Biologische Aktivität

Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides an in-depth overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_8H_8BrN_1O_2 and a molecular weight of approximately 232.07 g/mol. The compound features a pyrrole ring substituted with a bromine atom at the 4-position and a methyl group at the 3-position, along with a carboxylate group at the 2-position, enhancing its reactivity and solubility in organic solvents.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Pyrrole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and mitochondrial damage. Studies have demonstrated that compounds similar to this compound can inhibit tumor growth by targeting specific proteins involved in cell survival pathways.

Case Study: Bcl-2/Bcl-xL Inhibition

One notable study focused on pyrrole derivatives as inhibitors of Bcl-2 and Bcl-xL proteins, which are crucial for cell survival in many cancers. The study reported that modifications to the pyrrole structure significantly enhanced its efficacy against tumor cells, suggesting that this compound may share similar properties .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Research indicates that various pyrrole derivatives possess antimicrobial properties, making them candidates for further pharmacological exploration. The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes contributes to its antimicrobial effectiveness .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound can induce oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival.

- Halogen Bonding : The presence of bromine allows for unique interactions with biological targets, enhancing binding affinity and reactivity .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related pyrrole derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H8BrN1O2 | Bromine at position 4; potential anticancer activity |

| Ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate | C8H8BrN1O2 | Bromine at position 5; different biological activity |

| Methyl 4-bromo-1H-pyrrole-2-carboxylate | C7H8BrN1O2 | Methyl instead of ethyl; altered reactivity |

This comparison highlights how structural variations affect the biological activity of these compounds.

Q & A

Q. What are the common synthetic routes for ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate, and what reagents are typically employed?

this compound is synthesized via nucleophilic substitution or coupling reactions. A prevalent method involves reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with brominating agents (e.g., NBS or Br₂) under controlled conditions. Alternatively, acyl chloride intermediates (e.g., benzoyl chlorides) are used for functionalization at the 4-position, as seen in the preparation of derivatives like ethyl 4-((2-bromo-4-(trifluoromethyl)phenyl)methyl) analogs . Key reagents include DMF for solubilization and Cs₂CO₃ for deprotonation during N-alkylation steps .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Standard characterization includes:

- ¹H NMR : To confirm substituent positions and monitor coupling reactions. For example, the methyl group at C3 appears as a singlet near δ 2.15 ppm, while the ethyl ester resonates as a quartet at δ 4.24 ppm .

- ESI-MS : Used to verify molecular ion peaks (e.g., m/z 390.1 for the brominated derivative) and isotopic patterns (e.g., M/M+2 ratio for bromine) .

- HPLC : For purity assessment (>95% purity is typical in pharmaceutical intermediates) .

Q. How does the bromine substituent at C4 influence the reactivity of the pyrrole ring?

The bromine atom at C4 acts as a directing group, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization. Its electron-withdrawing nature also stabilizes the ring against electrophilic substitution, making the methyl group at C3 and the ester at C2 preferential sites for modification .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

The ethyl ester group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the bromine and methyl groups contribute to moderate lipophilicity. This necessitates solvent optimization for reactions—e.g., using CH₂Cl₂ for acylations or THF for nucleophilic substitutions .

Q. What are the stability considerations for storing this compound?

The compound is light-sensitive due to the bromine atom. Storage under inert atmospheres (N₂ or Ar) at –20°C in amber vials is recommended. Degradation products (e.g., de-esterified acids) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can reaction yields for derivatives of this compound be optimized in cross-coupling reactions?

Yields depend on:

- Catalyst selection : Pd(dppf)Cl₂ improves Suzuki coupling efficiency for aryl boronic acids .

- Steric effects : Bulky substituents at C3 (methyl) may hinder coupling; pre-functionalization with tosyl groups (e.g., 4-methylbenzenesulfonyl) enhances reactivity .

- Temperature control : Heating to 100°C in DMSO with NH₂NH₂·H₂O facilitates indazole formation from intermediates .

Q. How do contradictory NMR signals in derivatives inform structural elucidation?

Discrepancies in ¹H NMR (e.g., unexpected splitting or integration) often arise from:

- Rotamers : Observed in compounds with restricted rotation (e.g., tosyl-protected derivatives in ).

- Byproducts : For example, incomplete deprotection during synthesis of 4-((3,4-difluorophenyl)methyl) analogs can lead to overlapping signals at δ 7.00–7.34 ppm . Resolution involves 2D NMR (COSY, HSQC) or recrystallization to isolate pure products .

Q. What strategies address low yields in regioselective functionalization of the pyrrole ring?

- Protection/deprotection : Tosyl groups at N1 (e.g., 1-(4-methylbenzenesulfonyl)) block unwanted substitutions, directing reactions to C4 .

- Microwave-assisted synthesis : Reduces reaction times for acylations (e.g., 40% yield for 214 in vs. 89% for 240 in under optimized conditions).

- Computational modeling : DFT studies predict electron density distribution to guide reagent selection .

Q. How is this compound utilized in medicinal chemistry as a scaffold for drug discovery?

It serves as a precursor for bioactive molecules:

- Antimicrobial agents : Suzuki coupling with 4-chlorobenzyl groups introduces lipophilic moieties critical for membrane penetration .

- Kinase inhibitors : The bromine atom allows late-stage diversification via Buchwald-Hartwig amination .

- Prodrugs : Ester hydrolysis (e.g., using LiOH) generates carboxylic acids for improved bioavailability .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Key issues include:

- Byproduct formation : Column chromatography (silica gel, hexane/EtOAc gradients) is essential for purifying intermediates like 240 .

- Exothermic reactions : Controlled addition of acyl chlorides at 0°C prevents decomposition .

- Cost-effective catalysis : Transitioning from Pd catalysts to Ni-based systems reduces costs for large-scale applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.